Compound Description: 5-Phenyl-furan-2-carboxylic acids represent a promising class of antimycobacterial agents known to disrupt iron homeostasis. A specific derivative, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, was investigated for its crystal structure to gain structural insights into this compound class. []
Relevance: While not directly containing a piperazine moiety like the target compound, 1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone, this class shares the critical 2-fluoro-4-nitrophenyl substructure. The research emphasizes the importance of this group for antimycobacterial activity. []
Compound Description: SCH 66712 acts as a potent mechanism-based inactivator of both CYP2D6 and CYP3A4. Studies revealed that SCH 66712 forms a protein adduct with CYP2D6, leading to enzyme inactivation. Metabolic studies highlighted the phenyl group on the imidazole ring as a site of oxidation, potentially resulting in a reactive methylene quinone species. [, , ]
Relevance: Though the core structures differ, both SCH 66712 and 1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone share a substituted piperazinyl group. The research highlights the potential for this group to contribute to interactions with enzymes like cytochrome P450s, although the specific mechanisms might vary. [, , ]
Compound Description: TC-81 is a new dihydropyridine calcium antagonist with potent and long-lasting antihypertensive effects. It effectively inhibits KCl- or norepinephrine-induced contractions in isolated dog femoral arteries, suggesting its potential for long-term antihypertensive therapy. [, ]
Relevance: This compound, while belonging to the dihydropyridine class unlike 1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone, shares the 2-fluoro-nitrophenyl pharmacophore. The differing positions of the nitro group (5-nitro in TC-81 versus 4-nitro in the target) highlight potential structure-activity relationship investigations for calcium antagonist activity. [, ]
Compound Description: DW-116 is a newly developed quinolone antibiotic with promising pharmacokinetic properties. Despite moderate in vitro activity, it demonstrates significantly enhanced in vivo efficacy, surpassing even rufloxacin and ciprofloxacin. This highlights the importance of its pharmacokinetic profile in achieving therapeutic levels. [, ]
5-Amino-6,8-difluoro-1-(5-fluoro-2-pyridyl)-7-(3-methyl-1-piperazinyl)-1, 4-dihydro-4-oxo-3-quinolinecarboxylic acid and its analogues
Compound Description: A series of 5-amino-6,8-difluoro-1-(5-fluoro-2-pyridyl)-7-(3-methyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid analogues were synthesized and tested for in vitro antibacterial activity. Although structurally similar to ciprofloxacin, these compounds showed lower activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. []
1-(4-Fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]butan-1-one and its (R)-(+)-alcohol derivative
Compound Description: Microbial reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]butan-1-one using Mortierella ramanniana leads to its (R)-(+)-alcohol derivative. This chiral alcohol serves as a key intermediate in the synthesis of a promising antipsychotic agent under development. []
Relevance: Both the (R)-(+)-alcohol derivative of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]butan-1-one and 1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone share a substituted piperazinyl group, highlighting the potential of this motif in medicinal chemistry for various therapeutic areas. []
Compound Description: This compound, synthesized from 2,6-difluorobenzonitrile, demonstrates inhibitory effects on the proliferation of certain cancer cell lines. Its crystal structure has been determined to gain further insights into its structure-activity relationships. []
Relevance: While the core structure differs, the presence of a 5-fluoro-2-methylphenyl moiety in both 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and 1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone suggests that this group might contribute to their respective biological activities, although the specific mechanisms may differ. []
Compound Description: A series of new 2-ferrocenylbenzimidazole derivatives containing a substituted piperazinyl group were prepared. The synthesis involves the oxidation of corresponding Schiff's bases derived from 1,2-diamino-4-fluoro-5-(1-piperazinyl)benzenes and 2-ferrocenecarboxaldehyde. []
Compound Description: SSR125543A is a potent and selective corticotrophin-releasing factor (CRF)1 receptor antagonist. This compound demonstrates anxiolytic and antidepressant-like effects in various rodent models, indicating its therapeutic potential for stress-related disorders. [, ]
Relevance: Although structurally dissimilar to 1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone, SSR125543A highlights the use of fluorine substitution in medicinal chemistry for achieving desired pharmacological properties, such as improved potency and selectivity. [, ]
2,5-Dihydro-2-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-1,5-benzothiazepines with 8-substituents
Compound Description: A series of 2,5-dihydro-2-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-1,5-benzothiazepines bearing different substituents at the 8-position were synthesized. Their antimicrobial activity was evaluated against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. Notably, these compounds exhibited more potent antifungal activity compared to antibacterial activity. []
Relevance: While structurally distinct from 1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone, this study emphasizes the impact of substituent modifications on biological activity, highlighting a key principle in medicinal chemistry. Exploring various substituents on the piperazinyl ring of the target compound could lead to derivatives with altered pharmacological profiles. []
Compound Description: TJ08 is a novel benzimidazole derivative synthesized using a rapid microwave-assisted protocol. It exhibits potent antileukemic activity, demonstrating its potential as a lead compound for anticancer drug development. []
Relevance: Both TJ08 and 1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone share the presence of a fluoro and nitro group on a phenyl ring. The specific positions of these substituents and the overall core structures differ, but the shared features highlight the potential for these groups to contribute to biological activity in diverse chemical scaffolds. []
Compound Description: This series of compounds, derived from chalcones, was evaluated for antitubercular activity. Derivatives with electron-donating substituents on the phenyl ring attached to the 4,5-dihydropyrazole ring, specifically dimethylamino, hydroxy, and methoxy moieties, displayed potent activity. []
Relevance: The incorporation of a 4-fluoro-3-methylphenyl substituent in these compounds, similar to the 5-fluoro-2-methylphenyl moiety in 1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone, underscores the potential significance of fluorine substitution in medicinal chemistry. The study highlights the influence of electron-donating groups on the phenyl ring for enhancing anti-tubercular activity, suggesting a potential avenue for structure-activity relationship studies of the target compound. []
1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-3-quinoline Carboxylic Acid Hydrochloride (NNFX) and its Praseodymium Complex
Compound Description: NNFX is a quinolone derivative that forms a complex with praseodymium. Spectroscopic studies of this complex, particularly the enhancement of absorption bands of the 4f electron transitions of praseodymium, led to the development of an analytical method for determining praseodymium in rare earth mixtures. []
Relevance: The presence of a piperazinyl group in both NNFX and 1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone, albeit with different substituents, highlights the versatility of this moiety in coordinating with metal ions. This property could be of interest for potential applications in analytical chemistry or for influencing the pharmacological properties of the target compound. []
Compound Description: A series of 2-aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinones was synthesized via oxidative cyclization of the corresponding 2-arylidineamino-4-fluoro-5-(4-methyl-1-piperazinyl)benzamides. These compounds were subsequently evaluated for their antitumor activity. []
Relevance: Similar to DW-116, the presence of the 4-methyl-1-piperazinyl substituent in both 2-aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinones and 1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone might point towards shared structural features potentially relevant for biological activity. []
Compound Description: Several 2,3-disubstituted 6-fluoro-7-(4-methyl-1-piperazinyl)quinoxalines were synthesized and tested for in vitro antibacterial activity. Unfortunately, these compounds did not show significant activity against Escherichia coli, Staphylococcus aureus, or Candida albicans. []
3-Butyl-2-fluoro-1-tosylindole
Compound Description: This compound is synthesized through a 5-ENDO-TRIG cyclization reaction involving 1,1-difluoro-1-alkenes. It highlights the utility of difluoroalkenes in organic synthesis and their potential as building blocks for complex molecules. []
Relevance: Although structurally distinct from 1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone, the presence of fluorine in 3-butyl-2-fluoro-1-tosylindole underscores the importance of fluorine substitution in medicinal chemistry, often used to modulate a molecule's metabolic stability, lipophilicity, and other physicochemical properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.